Cas no 871021-14-6 (Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]-)

Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]-, is a halogenated aromatic amine with a pyridinyl ether linkage, exhibiting potential utility in agrochemical and pharmaceutical applications. Its molecular structure combines a chloro-substituted aniline core with a fluoro-pyridinyloxy moiety, conferring unique electronic and steric properties. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly in the development of pesticides or pharmaceuticals targeting specific enzymatic pathways. The presence of both chlorine and fluorine substituents enhances its reactivity and binding affinity, making it a versatile building block for further derivatization. Its stability under standard conditions ensures reliable handling and storage for industrial use.
Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]- structure
871021-14-6 structure
商品名:Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]-
CAS番号:871021-14-6
MF:C11H8N2OFCl
メガワット:238.645
CID:4269209

Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]- 化学的及び物理的性質

名前と識別子

    • Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]-

Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-23982115-1.0g
3-chloro-4-[(6-fluoropyridin-3-yl)oxy]aniline
871021-14-6 95%
1.0g
$0.0 2022-12-11

Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]- 関連文献

Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]-に関する追加情報

Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]- (CAS No. 871021-14-6): A Comprehensive Overview

Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]-, identified by its CAS number 871021-14-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylamine derivatives, characterized by its complex aromatic structure and functional groups that contribute to its unique chemical properties and biological activities. The presence of both chloro and fluoro substituents, along with an ether linkage to a pyridine ring, makes this molecule a versatile intermediate in the synthesis of various pharmacologically active agents.

The< strong>3-chloro and 6-fluoro substituents play crucial roles in modulating the electronic and steric properties of the molecule. The chloro group, attached at the 3-position of the benzene ring, introduces a electron-withdrawing effect, which can influence the reactivity of the aromatic system. On the other hand, the fluoro group at the 6-position of the pyridine ring enhances lipophilicity and metabolic stability, making it an attractive moiety in drug design. The< strong>4-[(6-fluoro-3-pyridinyl)oxy]- moiety acts as a bridge between the benzene ring and the pyridine scaffold, providing a flexible linker that can be further modified to achieve specific biological outcomes.

In recent years, there has been a growing interest in developing novel therapeutic agents based on arylamine derivatives due to their demonstrated efficacy in various therapeutic areas. Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]- has been explored as a key intermediate in the synthesis of compounds with potential applications in oncology, anti-inflammatory, and central nervous system (CNS) disorders. Its structural features make it a valuable building block for designing molecules that can interact with biological targets with high specificity and affinity.

One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently dysregulated in various diseases, particularly cancer. By targeting specific kinases, it is possible to modulate these pathways and induce therapeutic effects. The< strong>3-chloro and< strong>6-fluoro substituents in< strong>Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]- have been shown to enhance binding affinity to kinase active sites, making it an ideal candidate for further derivatization into potent kinase inhibitors.

The< strong>pyridine moiety is particularly noteworthy as it is commonly found in many bioactive molecules due to its ability to form hydrogen bonds and interact with biological targets. The< strong>6-fluoro-3-pyridinyl group not only contributes to lipophilicity but also influences metabolic stability, which is crucial for drug candidates that need to withstand enzymatic degradation in vivo. This combination of structural features makes< strong>Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]-a promising candidate for further investigation.

In addition to its potential in kinase inhibition, this compound has also been studied for its anti-inflammatory properties. Inflammatory processes are central to many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. By designing molecules that can modulate inflammatory pathways, it is possible to develop new treatments that target these conditions more effectively. The< strong>cumulative effects of the various substituents in< strong>Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]- may contribute to its ability to interact with inflammatory mediators and reduce pro-inflammatory responses.

The synthesis of< strong>Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by etherification steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the pyridine moiety efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate products and ensuring the final compound meets stringent purity standards.

The pharmacokinetic properties of< strong>Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]- are another critical area of study. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways must be carefully evaluated to determine if a compound is suitable for clinical development. The presence of both chloro and fluoro substituents can influence these properties significantly. For instance, the fluoro group can enhance metabolic stability by preventing rapid degradation by cytochrome P450 enzymes.

In conclusion,< strong>Benzenamine, 3-chloro-4-[(6-fluoro-3-pyridinyl)oxy]- (CAS No. 871021-14-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing novel therapeutic agents targeting various diseases, particularly cancer and inflammatory disorders. Further research into its pharmacological properties and synthetic methodologies will continue to expand its applications in drug discovery and development.

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